molecular formula C16H15N3O3S B2375768 N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-57-5

N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2375768
CAS No.: 896336-57-5
M. Wt: 329.37
InChI Key: WIQYNRBMZIGJNC-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various functional groups attached. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized with a suitable reagent to form the thiazolopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-8-methyl-5,7-dioxo-6,7-dihydro-5H-thiazolo[3,2-c]pyrimidine-2-carboxamide: Another thiazolopyrimidine derivative with similar structural features.

    2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamide: A pyrimidine derivative with distinct functional groups.

Uniqueness

N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention for its potential pharmacological properties. Its unique structure combines a thiazole ring fused to a pyrimidine ring, making it a member of the thiazolopyrimidine class. This article explores its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, particularly in neuroprotection and anti-inflammatory effects. It has been identified as a multi-target directed ligand (MTDL), with significant interactions with key enzymes involved in neurodegenerative diseases.

Key Biological Activities

  • Neuroprotective Effects : The compound prevents amyloid beta (Aβ) formation by downregulating Amyloid Protein Precursor (APP) and β-secretase (BACE) levels in APPswe-expressing cells, which is crucial for Alzheimer's disease (AD) treatment .
  • Anti-inflammatory Activity : It influences oxidative and inflammatory pathways, contributing to its neuroprotective properties .
  • Potential Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity, although further investigations are needed to confirm these effects .

This compound interacts with several biological targets:

  • β-secretase (BACE) : Inhibition leads to reduced Aβ production.
  • Glycogen Synthase Kinase 3β (GSK3β) : Modulation of this kinase is associated with neurogenesis and cell survival.
  • Acetylcholinesterase : The compound may also inhibit this enzyme, which is relevant for cognitive function .

Pharmacokinetics

The compound's lipophilicity suggests favorable absorption and distribution characteristics. Studies indicate that its pharmacokinetic profile supports its potential use in therapeutic applications, particularly in neurodegenerative conditions .

Research Findings and Case Studies

Recent studies have evaluated the biological activity of this compound through various experimental models:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionPrevents Aβ formation; downregulates APP and BACE
Anti-inflammatoryInfluences oxidative stress and inflammation pathways
Anticancer PotentialPreliminary evidence suggests cytotoxic effects on cancer cells

Case Study: Neuroprotective Effects in Preclinical Models

In a preclinical study using AD-like models, this compound demonstrated significant neuroprotective effects. The treatment resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-9-19-15(21)13(8-18-16(19)23-10)14(20)17-7-11-3-5-12(22-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQYNRBMZIGJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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